Cas no 2228737-07-1 (4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)

4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine structure
2228737-07-1 structure
商品名:4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine
CAS番号:2228737-07-1
MF:C8H13F2N5
メガワット:217.219127416611
CID:6283777
PubChem ID:165707504

4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine
    • 2228737-07-1
    • [4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
    • EN300-1951316
    • インチ: 1S/C8H13F2N5/c9-8(10)3-1-7(5-11,2-4-8)6-12-14-15-13-6/h1-5,11H2,(H,12,13,14,15)
    • InChIKey: HVCWSURJVDBTGC-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C2N=NNN=2)(CN)CC1)F

計算された属性

  • せいみつぶんしりょう: 217.11390176g/mol
  • どういたいしつりょう: 217.11390176g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1951316-0.25g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
0.25g
$1708.0 2023-09-17
Enamine
EN300-1951316-5.0g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
5g
$5387.0 2023-05-31
Enamine
EN300-1951316-0.5g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
0.5g
$1783.0 2023-09-17
Enamine
EN300-1951316-1.0g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
1g
$1857.0 2023-05-31
Enamine
EN300-1951316-0.05g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
0.05g
$1560.0 2023-09-17
Enamine
EN300-1951316-10.0g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
10g
$7988.0 2023-05-31
Enamine
EN300-1951316-2.5g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
2.5g
$3641.0 2023-09-17
Enamine
EN300-1951316-0.1g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
0.1g
$1635.0 2023-09-17
Enamine
EN300-1951316-10g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
10g
$7988.0 2023-09-17
Enamine
EN300-1951316-5g
[4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexyl]methanamine
2228737-07-1
5g
$5387.0 2023-09-17

4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine 関連文献

4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamineに関する追加情報

Introduction to 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine (CAS No. 2228737-07-1)

The compound 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine, identified by its CAS number 2228737-07-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both difluoro and tetrazole functional groups contributes to its distinct chemical properties, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical design. The introduction of fluorine atoms into molecular structures often enhances metabolic stability, bioavailability, and binding affinity. In the case of 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine, the difluoro substitution at the cyclohexane ring likely imparts favorable electronic and steric properties that could be exploited in drug discovery. This modification is particularly relevant in the context of developing kinase inhibitors and other enzyme-targeting molecules.

The tetrazole moiety is another critical feature of this compound. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids and amines, often improving solubility and binding interactions. The incorporation of a tetrazol-5-yl group in 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine suggests potential applications in modulating biological pathways involving protease inhibition or receptor binding. The cyclohexylmethanamine backbone further contributes to the molecule's complexity and versatility.

Current research in medicinal chemistry increasingly emphasizes the design of multifunctional compounds that can interact with multiple targets or exhibit dual mechanisms of action. The structural framework of 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine aligns well with this trend. Its ability to combine fluorine-based stability with tetrazole-based bioactivity makes it an intriguing candidate for exploring new therapeutic strategies. For instance, such a compound could be designed to inhibit both enzymatic and non-enzymatic targets simultaneously.

One notable area of interest is the development of antiviral and anticancer agents. The unique combination of functional groups in 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine may allow it to interfere with viral replication or cancer cell proliferation by targeting key enzymes or receptors involved in these processes. Preliminary computational studies suggest that this compound could exhibit favorable interactions with proteins such as kinases or proteases that are implicated in disease pathways.

In addition to its potential therapeutic applications, 4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine may also serve as a valuable scaffold for structure-based drug design. Its rigid cyclohexane ring provides a stable core for derivatization, while the fluorinated and tetrazole substituents offer multiple points for interaction with biological targets. This flexibility allows medicinal chemists to fine-tune the molecule's properties by introducing additional modifications or exploring different analogs.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and multi-step organic synthesis have been instrumental in preparing analogs with similar structural motifs. These advancements not only facilitate the production of reference compounds but also enable rapid screening for biological activity.

From a pharmacological perspective, the pharmacokinetic properties of 4, 4-difluoro-l-(lH-l, 2, 3, 4-tetrazol-l, 5-yI)-cycIohexylllethanarnine are also worth considering。 The presence of fluorine atoms can influence metabolic pathways, potentially leading to improved half-life or reduced clearance rates。 Additionally, the tetrazole group may enhance cell membrane permeability, allowing for better oral bioavailability。 These factors are crucial for determining whether a compound can progress from preclinical to clinical development。

Future research directions may include exploring derivatives of this compound that exhibit enhanced potency or selectivity against specific targets。 For example, modifications at the cyclohexane ring or variations in the tetrazole substituent could lead to novel analogs with improved pharmacological profiles。 Furthermore, investigating the compound's mechanism of action would provide valuable insights into its potential therapeutic utility。

In conclusion, 4, 4-difluoro-l-(lH-l, 2, 3, 4-tetrazol-l, 5-yI)-cycIohexylllethanarnine (CAS No. 2228737_07_01) represents a promising candidate for further exploration in medicinal chemistry。 Its unique structural features、 potential applications、 and synthetic feasibility make it an attractive molecule for drug discovery efforts。 As research continues to uncover new therapeutic targets and develop innovative chemical scaffolds, compounds like this one will play an increasingly important role in addressing unmet medical needs。

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.